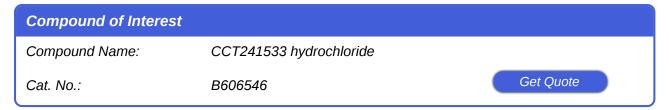


CCT241533 Hydrochloride: A Technical Guide to a Potent CHK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CCT241533 hydrochloride**, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). This document covers its chemical properties, suppliers, mechanism of action, and key experimental data and protocols relevant to its application in cancer research and drug development.

Core Compound Information

CCT241533 hydrochloride is a small molecule inhibitor that targets the ATP-binding pocket of CHK2, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its systematic name is (3R,4S)-rel-4- $[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-<math>\alpha$, α -dimethyl-3-pyrrolidinemethanol, monohydrochloride.

CAS Number: 1431697-96-9

Commercial Suppliers

CCT241533 hydrochloride is available from various chemical suppliers catering to the research community. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound. Potential suppliers include:

- Cayman Chemical
- MedChemExpress



- Selleck Chemicals
- ApexBio
- Molnova

Quantitative Data Summary

The following table summarizes the key in vitro and cellular activities of CCT241533.

Parameter	Value	Cell Lines/System	Reference
CHK2 IC50	3 nM	Recombinant CHK2 enzyme assay	[1][2]
CHK1 IC50	190 nM - 245 nM	Recombinant CHK1 enzyme assay	[1]
Selectivity (CHK1/CHK2)	~63-80 fold	[1]	
Ki	1.16 nM	Recombinant CHK2 enzyme assay	
Cellular GI50 (HT-29)	1.7 μΜ	96-hour SRB assay	[1]
Cellular GI50 (HeLa)	2.2 μΜ	96-hour SRB assay	[1]
Cellular GI ₅₀ (MCF-7)	5.1 μΜ	96-hour SRB assay	[1]

Mechanism of Action and Signaling Pathways

CCT241533 acts as an ATP-competitive inhibitor of CHK2.[2] In response to DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates CHK2 at Threonine 68, leading to CHK2 dimerization and full activation through autophosphorylation.[3] Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[4]

By inhibiting CHK2, CCT241533 prevents these downstream signaling events. This is particularly relevant in cancer therapy, as many tumors have defects in the p53 pathway,







making them reliant on checkpoints like CHK2 for survival after DNA damage.

A significant application of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication. In response, cells activate CHK2. Inhibition of this CHK2-mediated survival signal by CCT241533 leads to increased cell death in cancer cells treated with PARP inhibitors.[1][2]

Below are diagrams illustrating the CHK2 signaling pathway and the proposed mechanism of CCT241533's synergistic action with PARP inhibitors.



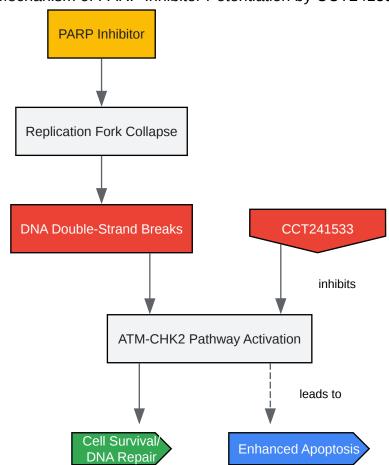
Upstream Activation DNA Double-Strand Breaks CCT241533 activates nhibits activation phosphorylates (Thr68) CHK2 Activation CHK2 (inactive monomer) dimerization & autophosphorylation CHK2 (active dimer) phosphorylates phosphorylates for degradation phosphorylates Downstream Effects Cdc25A BRCA1 p53 inhibits progression Cell Cycle Arrest **DNA Repair Apoptosis**

CHK2 Signaling Pathway in DNA Damage Response

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Diagram 1: CHK2 Signaling Pathway in DNA Damage Response





Mechanism of PARP Inhibitor Potentiation by CCT241533

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Diagram 2: CCT241533 Potentiation of PARP Inhibitors

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on published studies and should be adapted as necessary for specific experimental conditions.

Western Blot Analysis of CHK2 Activation

This protocol is for assessing the phosphorylation status of CHK2 in response to DNA damage and inhibition by CCT241533.

- 1. Cell Culture and Treatment:
- Seed human cancer cell lines (e.g., HT-29, HeLa) in appropriate culture medium.



- Treat cells with a DNA damaging agent (e.g., 50 μM etoposide for 5 hours) in the presence or absence of varying concentrations of CCT241533 (e.g., 0.5 μM to 20 μM).[1]
- 2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.
- Determine protein concentration using a BCA assay.
- 3. SDS-PAGE and Western Blotting:
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- 4. Antibody Incubation:
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 Recommended primary antibodies include:
 - Total CHK2
 - Phospho-CHK2 (Thr68)
 - Phospho-CHK2 (Ser516)
 - GAPDH (as a loading control)
- Wash the membrane three times with TBST.



- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- 5. Detection:
- Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.



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Diagram 3: Western Blot Experimental Workflow

PARP Inhibitor Potentiation Assays

These assays are used to quantify the synergistic cytotoxic effect of CCT241533 and PARP inhibitors.

- 1. Sulforhodamine B (SRB) Assay (96-hour growth inhibition):
- Seed cells (e.g., HeLa, HT-29) in 96-well plates and allow them to attach overnight.
- Treat cells with a fixed concentration of CCT241533 (at its GI₅₀ value for the specific cell line) in combination with a serial dilution of a PARP inhibitor (e.g., olaparib, AG14447).[1]
- Include controls for untreated cells, CCT241533 alone, and PARP inhibitor alone.
- Incubate for 96 hours.
- Fix cells with trichloroacetic acid (TCA), stain with SRB dye, and measure absorbance to determine cell viability.
- Calculate the Potentiation Index (PI) as the ratio of the GI_{50} of the PARP inhibitor alone to the GI_{50} of the PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[1]



- 2. Colony Formation Assay (Long-term survival):
- Seed a low density of cells in 6-well plates.
- Treat with CCT241533 and/or a PARP inhibitor as described for the SRB assay.
- After 24 hours, replace the drug-containing medium with fresh medium.
- Allow cells to grow for 7-14 days until visible colonies form.
- Fix and stain colonies with crystal violet.
- Count the number of colonies to determine the surviving fraction.

This technical guide provides a comprehensive starting point for researchers interested in utilizing **CCT241533 hydrochloride**. For further details, it is recommended to consult the primary literature cited.

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